Product packaging for 2-Dodecyl-9H-thioxanthen-9-one(Cat. No.:CAS No. 82799-46-0)

2-Dodecyl-9H-thioxanthen-9-one

Cat. No.: B13784857
CAS No.: 82799-46-0
M. Wt: 380.6 g/mol
InChI Key: JSLWEMZSKIWXQB-UHFFFAOYSA-N
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Description

Significance of the Thioxanthone Moiety as a Core Scaffold in Functional Molecule Design

The thioxanthone moiety, characterized by a dibenzo-γ-thiopyrone structure, serves as a crucial building block in the design of functional molecules. nih.gov Its rigid, planar structure, combined with the presence of a sulfur atom and a carbonyl group, imparts unique electronic and photophysical properties. rsc.orgrsc.org Thioxanthones and their derivatives are known to exhibit a range of biological activities, including antitumor, antiparasitic, and anticancer properties. nih.govuobaghdad.edu.iq Certain derivatives have also shown potential as inhibitors of enzymes like cholinesterase, which is relevant in the context of Alzheimer's disease.

In the realm of materials science, the thioxanthone core is integral to the development of photoinitiators for polymerization processes, particularly in UV-curable inks and coatings. kpi.ua The ability of thioxanthones to absorb light and initiate chemical reactions makes them valuable in 3D printing and other photopolymerization applications. mdpi.com Furthermore, their photophysical characteristics, such as high triplet energy and long triplet lifetime, make them effective photocatalysts in various organic reactions. rsc.orgrsc.org The versatility of the thioxanthone framework allows for the synthesis of a diverse range of derivatives with tailored properties, including those with applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. acs.orgsioc-journal.cn

Overview of Research Trajectories for Alkyl-Substituted 9H-Thioxanthen-9-ones

Research into alkyl-substituted 9H-thioxanthen-9-ones has followed several key trajectories, primarily focusing on their application as photoinitiators and in medicinal chemistry. The introduction of alkyl groups onto the thioxanthone scaffold can significantly influence the molecule's solubility, photophysical properties, and biological activity.

One major area of investigation has been the use of alkyl-substituted thioxanthones, such as 2,4-diethyl-9H-thioxanthen-9-one, as highly efficient photoinitiators for both free-radical and cationic polymerization. mdpi.comsigmaaldrich.com These compounds are often used in combination with co-initiators to generate the radical species necessary to start the polymerization process. kpi.ua The position and nature of the alkyl substituent can affect the absorption spectrum and the efficiency of the photoinitiation process. For instance, derivatives of 2,4-diethyl-9H-thioxanthen-9-one have been synthesized and studied for their potential in 3D printing applications under visible light. mdpi.com

In medicinal chemistry, alkyl substitution is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of thioxanthone-based drug candidates. For example, the lipophilicity of the molecule, which can be tuned by the length and branching of the alkyl chain, is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolism of alkyl-substituted thioxanthones, such as 2-isopropyl-9H-thioxanthen-9-one (2-ITX), has been a subject of study to understand their potential toxicity. nih.gov Research has also explored the synthesis of various alkyl-substituted thioxanthone derivatives to evaluate their antitumor and other biological activities. koreascience.krarabjchem.orgnih.gov

Rationale for Dedicated Research on 2-Dodecyl-9H-thioxanthen-9-one within Contemporary Chemical Science

Dedicated research on this compound is driven by the unique properties conferred by the long dodecyl chain attached to the thioxanthone core. This specific substitution is expected to significantly impact the molecule's physical and chemical behavior, opening up new avenues for its application.

The primary rationale for focusing on this compound lies in its potential as a highly lipophilic photoinitiator. The dodecyl group dramatically increases the molecule's solubility in nonpolar environments, such as organic resins and polymers, which is a significant advantage in many industrial applications, including coatings, inks, and adhesives. This enhanced solubility can lead to more homogeneous formulations and improved performance of the final cured material. The synthesis of related donor-acceptor type thioxanthones with didodecylamino groups has been explored for applications in two-photon induced polymerization, highlighting the interest in long-chain alkyl substitutions. acs.orgresearchgate.net

Furthermore, the long alkyl chain can influence the molecule's self-assembly properties and its interaction with biological membranes. This makes this compound an interesting candidate for investigation in drug delivery systems or as a modulator of membrane-associated biological processes. While the parent thioxanthone scaffold is known for its biological activities, the effect of a dodecyl substituent on these properties is an area ripe for exploration.

Scope and Objectives of Scholarly Investigations into this compound

Scholarly investigations into this compound aim to comprehensively characterize its chemical, physical, and functional properties. The primary objectives of such research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives. chemicalbook.comchemicalbook.com This includes detailed structural elucidation using techniques such as NMR and mass spectrometry.

Photophysical Properties: A thorough investigation of the compound's absorption and emission spectra, fluorescence quantum yields, and triplet state properties. nih.govnih.govworktribe.com Understanding these properties is crucial for its application as a photoinitiator or photocatalyst.

Electrochemical Behavior: Studying the redox properties of the molecule to understand its electron transfer capabilities, which is relevant for its role in photoredox catalysis. mdpi.com

Performance as a Photoinitiator: Evaluating its efficiency in initiating polymerization of various monomers under different conditions, including in the presence of co-initiators.

Exploration of Biological Activity: Screening the compound for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, building upon the known bioactivities of the thioxanthone class of molecules. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C25H32OS uni.lu
Molecular Weight 380.59 g/mol uni.lu
CAS Number 82799-46-0
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32OS B13784857 2-Dodecyl-9H-thioxanthen-9-one CAS No. 82799-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82799-46-0

Molecular Formula

C25H32OS

Molecular Weight

380.6 g/mol

IUPAC Name

2-dodecylthioxanthen-9-one

InChI

InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)27-24/h12-13,15-19H,2-11,14H2,1H3

InChI Key

JSLWEMZSKIWXQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 2 Dodecyl 9h Thioxanthen 9 One and Analogues

Strategies for Incorporating Long Alkyl Chains and Functionalization into the Thioxanthone Skeleton

The introduction of long alkyl chains, like the dodecyl group, and other functional moieties onto the thioxanthone framework is a key challenge in the synthesis of these compounds. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches for Thioxanthone Precursors

The Friedel-Crafts acylation is a classic and widely used method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.comlibretexts.org In the context of thioxanthone synthesis, this reaction is typically used to introduce an acyl group, which can be a precursor to the final thioxanthone structure.

The process often begins with the reaction of a substituted aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This can be followed by an intramolecular cyclization to form the thioxanthone ring. For the synthesis of 2-dodecyl-9H-thioxanthen-9-one, a long-chain acyl chloride, such as dodecanoyl chloride, could be reacted with a suitable thioxanthene (B1196266) precursor.

One of the challenges with Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomers. libretexts.org However, Friedel-Crafts acylation is generally not prone to such rearrangements. A general process for preparing thioxanthones via a Friedel-Crafts reaction has been described, which can offer higher yields and reduced waste compared to older methods. google.com This method can be applied to a variety of substituted thioxanthones. google.com

A study by Henry Gilman and R. N. Meals in 1943 detailed the alkylation of benzene (B151609) with long-chain alkyl halides, providing foundational knowledge for such reactions. masterorganicchemistry.com While this work focused on alkylation, the principles can be extended to the acylation required for thioxanthone synthesis.

Table 1: Examples of Friedel-Crafts Acylation for Thioxanthone Synthesis

Reactant 1Reactant 2CatalystProductReference
Thiophenol2-Chlorobenzoic acidPolyphosphoric acidThioxanthen-9-one (B50317) google.com
Substituted ThiophenolDodecanoyl chlorideAlCl₃This compound precursor masterorganicchemistry.com
3-Methoxynaphthalene-2-thiolMethacryloyl chlorideEaton's reagentNaphthalene-based thioxanthone precursor acs.org

Aryne Insertion Strategies for Advanced Thioxanthone Synthesis

Aryne chemistry provides a powerful and versatile tool for the synthesis of highly functionalized aromatic compounds, including thioxanthones. nih.govtus.ac.jpchemistryviews.org This strategy often involves the generation of a highly reactive aryne intermediate, which then undergoes a coupling reaction to form the desired product. nih.gov

A novel approach involves the double aryne insertion into the carbon-sulfur double bond of thioureas. chemistryviews.orgacs.orgresearchgate.net This method allows for the synthesis of a wide range of thioxanthones, including those with multiple substituents and extended π-systems, from simple and readily available starting materials like o-silylaryl triflates and thioureas. chemistryviews.org The reaction proceeds through a domino pathway where the thiourea (B124793) acts as a source of both sulfur and the carbonyl carbon. acs.org

This strategy has been shown to be effective for preparing various thioxanthones with good functional group tolerance. chemistryviews.orgacs.org The ability to easily synthesize complex thioxanthones opens up possibilities for developing new materials with enhanced electronic and optical properties. tus.ac.jpchemistryviews.org

Table 2: Aryne Insertion Reactions for Thioxanthone Synthesis

Aryne PrecursorThiocarbonyl CompoundResulting ThioxanthoneKey FeaturesReference
o-Silylaryl triflatesThioureasHighly functionalized thioxanthonesDouble aryne insertion, domino pathway chemistryviews.orgacs.orgresearchgate.net
o-(Trimethylsilyl)phenyl triflateMethyl thiosalicylateThioxanthoneTandem nucleophilic coupling and electrophilic cyclization nih.gov

Nucleophilic Aromatic Substitution Pathways for Substituted Thioxanthones

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in organic chemistry for the modification of aromatic rings. nih.govresearchgate.net In the synthesis of thioxanthones, SNA_r reactions can be employed to introduce various substituents onto the aromatic core.

An iterative SNA_r approach has been developed for the synthesis of fluorinated benzophenones, which are precursors to xanthones, acridones, and thioxanthones. nih.govresearchgate.net This method involves the sequential substitution of fluorine atoms on a bis(2,4,5-trifluorophenyl)methanone core with different nucleophiles, including sulfur nucleophiles like sodium sulfide, to construct the thioxanthone ring system. nih.gov This strategy allows for the creation of both symmetrical and asymmetrical thioxanthones. researchgate.net

The reactivity of different positions on the aromatic ring can be controlled, with substitution often occurring preferentially at the positions para to the carbonyl group. researchgate.net This regioselectivity is a key advantage of this method.

Oxidative S-Arylation and Subsequent Cyclization Protocols

A common and traditional method for synthesizing the thioxanthone skeleton involves the oxidative S-arylation of a thiol, followed by an intramolecular cyclization. acs.org This approach typically starts with o-mercaptobenzoic acid and an arene. acs.org The reaction proceeds through the formation of a C-S bond, followed by a ring-closing reaction, often in the presence of a strong acid like concentrated sulfuric acid. acs.org

More recent developments in this area include visible-light-promoted, transition-metal-free photoredox catalysis. This method utilizes hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation to produce thioxanthone derivatives with high regioselectivity and reactivity. organic-chemistry.org Another approach involves a photo-oxidation procedure using molecular oxygen as the oxidant and a metal-free photocatalyst under visible light irradiation to oxidize 9H-thioxanthenes to thioxanthones. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Thioxanthone Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uni-rostock.dersc.orgresearchgate.net These reactions are particularly useful for the functionalization of the thioxanthone core.

The Suzuki-Miyaura cross-coupling reaction, for example, has been used to synthesize various arylated thioxanthones. uni-rostock.de This involves the reaction of a thioxanthone bearing a triflate group with a boronic acid in the presence of a palladium catalyst. The regioselectivity of the reaction can be influenced by electronic and steric factors. uni-rostock.de

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form C-N bonds, which can be applied to the synthesis of amino-functionalized thioxanthones. researchgate.netacs.org The development of sophisticated ligands has been crucial for the success and broad applicability of these cross-coupling reactions. rsc.orgacs.org These methods allow for the introduction of a wide range of functional groups, including long alkyl chains, onto the thioxanthone skeleton.

Regioselective Synthesis of 2-Dodecyl Isomers and Related Thioxanthone Architectures

The regioselective synthesis of specific isomers, such as the 2-dodecyl isomer of 9H-thioxanthen-9-one, is a critical aspect of synthesizing these compounds for specific applications. The position of the dodecyl group on the thioxanthone ring can significantly influence its properties.

Achieving regioselectivity often relies on the careful choice of starting materials and reaction conditions. For instance, in Friedel-Crafts reactions, the directing effects of existing substituents on the aromatic ring can be used to control the position of the incoming acyl group. Similarly, in palladium-catalyzed cross-coupling reactions, the use of specific ligands and the nature of the leaving group can influence where the new substituent is attached. uni-rostock.de

The synthesis of specific regioisomers of other heterocyclic systems, such as quinazolinones and pyrroles, has been achieved through various regioselective strategies. nih.govorganic-chemistry.org These strategies often involve controlling the reactivity of different positions on the heterocyclic core. For example, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides has been shown to produce angular regioisomers with high selectivity. nih.gov While not directly related to thioxanthone synthesis, these examples highlight the general principles of regiocontrol in heterocyclic chemistry that can be applied to the synthesis of specific thioxanthone isomers.

The synthesis of bisguaiacol F (BGF) isomers, for instance, demonstrates how reaction conditions can be tuned to favor the formation of a particular regioisomer. rsc.org By carefully selecting the starting materials and catalyst, the alkylation condensation can be directed to produce the desired isomer in high yield. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control

The yield and stereochemical outcome of thioxanthone synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reactant stoichiometry is crucial for achieving high efficiency and selectivity.

Enhanced Yield:

In the synthesis of isopropylthioxanthone, a photoinitiator, from 2,2′-dithiobisbenzoic acid and cumene (B47948), the strength of the sulfuric acid used as the reaction medium was found to be a critical factor. researchgate.net Higher strength sulfuric acid led to a higher yield of the product. The optimized conditions were determined to be five parts by weight of the acid and ten parts by weight of cumene per one part of the acid for two hours at room temperature, resulting in a 78% yield of the isomeric products. researchgate.net

In the synthesis of thioxanthones via the coupling of arynes and substituted benzoates, optimization of the fluoride (B91410) source and solvent was key. Using 4 equivalents of CsF in THF at 65 °C for 24 hours was identified as the optimal condition for the one-step synthesis of xanthones, a related class of compounds. nih.gov For thioxanthone synthesis specifically, conducting the reaction under more dilute conditions led to a 64% yield of the desired product. nih.gov

A novel method for preparing complex thioxanthones from o-silylaryl triflates and thioureas identified N,N'-dimethylthiourea as the reactant that provided the best yields after screening various reaction conditions. chemistryviews.orgtus.ac.jp

Interactive Data Table: Optimization of Reaction Conditions for Thioxanthone Analogue Synthesis

PrecursorsReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
2,2′-dithiobisbenzoic acid, cumeneFriedel-CraftsFuming Sulfuric Acid-Room Temp78 researchgate.net
Methyl salicylate, o-(trimethylsilyl)phenyl triflateAryne CouplingCsFTHF6564 (for xanthone (B1684191) analogue) nih.gov
o-silylaryl triflates, N,N'-dimethylthioureaDouble Aryne Insertion---Good chemistryviews.orgtus.ac.jp
1-chloro-4-propoxy-9H-thioxanthen-9-one, chiral amino alcoholsUllmann CondensationCuIMethanol100Moderate mdpi.com

Stereochemical Control:

The synthesis of chiral thioxanthone derivatives often requires specific strategies to control the stereochemistry. The use of chiral starting materials or chiral catalysts is a common approach.

In the synthesis of chiral aminated thioxanthones, enantiomerically pure amino alcohols were reacted with a thioxanthone derivative via a copper-catalyzed Ullmann cross-coupling reaction. mdpi.com This method allowed for the successful synthesis of the desired chiral thioxanthones with high enantiomeric excess. mdpi.com Initial investigations of the catalyst for this Ullman asymmetric reaction showed that copper iodide was more efficient than copper oxide. mdpi.com

Another example of stereochemical control is the stereoselective synthesis of thioxanthone derivatives from 3-(trifluoroacetyl)thiochromone and bis(silyl enol ethers). researchgate.net Furthermore, chiral thioxanthones have been utilized as organocatalysts for enantioselective intramolecular [2+2] photocycloaddition reactions, demonstrating the importance of stereochemistry in their applications. mdpi.com

Exploration of Green Chemistry Principles in Thioxanthone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of thioxanthones and their analogues. google.comnih.gov

One significant advancement in this area is the use of photocatalysis. A metal-free photocatalytic oxidation of 9H-thioxanthenes to thioxanthones has been developed, which utilizes visible light and molecular oxygen as a green oxidant. nih.govmdpi.com This method avoids the use of stoichiometric, often toxic, metal oxidants. The reaction proceeds in high to quantitative yields using riboflavin (B1680620) tetraacetate as a low-cost, metal-free photocatalyst. nih.gov

Thioxanthone itself has been used as an inexpensive organic photocatalyst in the green synthesis of α-keton thiol esters. acs.orgnih.gov This reaction employs O2 as a green oxidant, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water as the only byproduct. acs.orgnih.gov The use of thioxanthone as a photocatalyst in various organic reactions highlights its role in promoting more sustainable chemical transformations. rsc.org

Another green approach involves the optimization of reaction conditions to minimize waste and energy consumption. For example, the development of a one-pot synthesis of thioxanthones from thioureas through a double aryne insertion strategy is a step towards a more efficient and potentially more environmentally friendly process due to fewer synthetic steps. chemistryviews.orgtus.ac.jp

Interactive Data Table: Green Chemistry Approaches in Thioxanthone Synthesis

MethodKey Green PrincipleCatalyst/ReagentsOxidantEnergy SourceReference
Photocatalytic Oxidation of 9H-thioxanthenesUse of a renewable feedstock (O2), metal-free catalystRiboflavin tetraacetateMolecular OxygenVisible Light nih.govmdpi.com
Photocatalytic Oxidative Radical AdditionUse of a green oxidant and solventThioxanthoneMolecular OxygenVisible Light acs.orgnih.gov
Double Aryne InsertionAtom economy, fewer synthetic steps--- chemistryviews.orgtus.ac.jp

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Structure and Reaction Intermediates

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-Dodecyl-9H-thioxanthen-9-one. These methods provide a unique "fingerprint" based on the vibrational modes of the molecule's constituent bonds.

While specific FTIR and Raman spectra for this compound are not extensively detailed in the public domain, the characteristic vibrational frequencies of the thioxanthone core are well-established. For instance, the carbonyl (C=O) stretching vibration is a prominent feature in the FTIR spectra of thioxanthone derivatives, typically appearing in the region of 1636 cm⁻¹. The aromatic C-H stretching and bending vibrations, as well as the C-S stretching mode, also contribute to the unique spectral signature of the molecule.

In studies of related thioxanthone compounds, FTIR and Raman spectroscopy have been instrumental in confirming structural modifications and identifying reaction intermediates. nih.govresearchgate.net For example, changes in the vibrational spectra can indicate the success of synthetic steps, such as the introduction of the dodecyl chain. Time-resolved resonance Raman spectroscopy has been particularly valuable in studying the triplet excited states of thioxanthones, providing structural information that helps to understand their photochemical behavior. researchgate.net

Table 1: Predicted and Observed Vibrational Frequencies for Thioxanthone Derivatives

Vibrational ModePredicted Frequency Range (cm⁻¹)Reference
C=O Stretch1630 - 1670 nih.gov
Aromatic C=C Stretch1550 - 1600
C-S Stretch600 - 700
Aromatic C-H Bend750 - 900

Note: This table is illustrative and based on data for related thioxanthone compounds. Specific data for this compound may vary.

Solution-State and Solid-State Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of this compound in both solution and solid states.

Solution-State NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.gov The chemical shifts of the aromatic protons on the thioxanthone core and the aliphatic protons of the dodecyl chain confirm the successful incorporation of the alkyl substituent. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals, particularly the quaternary carbons within the tricyclic system. nih.gov These techniques reveal through-bond and through-space correlations, offering insights into the molecule's conformation in solution.

Solid-State NMR: While less common, solid-state NMR can provide valuable information about the conformational and dynamic properties of this compound in the crystalline state. This can be particularly useful for comparing the structure in the solid phase with that observed in solution, potentially revealing the influence of crystal packing forces on molecular conformation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Thioxanthone Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.5Dependent on substitution pattern.
¹H (Alkyl Chain)0.8 - 2.8Characteristic signals for methyl, methylene, and methine groups.
¹³C (Carbonyl)180 - 190Downfield shift due to the electronegative oxygen atom.
¹³C (Aromatic)120 - 140Complex region with multiple signals.
¹³C (Alkyl Chain)14 - 40Upfield signals characteristic of aliphatic carbons.

Note: This table provides general ranges for thioxanthone derivatives. Specific shifts for this compound would require experimental determination.

High-Resolution Mass Spectrometry for Molecular Ion Characterization and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS confirms the molecular formula, C₂₅H₃₂OS. uni.lu

This technique is also invaluable for analyzing reaction pathways and identifying potential byproducts or degradation products. researchgate.netresearchgate.net In the context of synthesis, HRMS can be used to monitor the progress of the reaction and confirm the identity of the desired product. When studying the molecule's stability or reactivity, HRMS can identify and characterize any new species that are formed.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The way the molecule breaks apart upon ionization can give clues about the strength of different bonds and the stability of various fragments, further corroborating the proposed structure.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺381.22466193.3
[M+Na]⁺403.20660200.5
[M-H]⁻379.21010197.5
[M+NH₄]⁺398.25120208.2
[M+K]⁺419.18054192.4

Data sourced from PubChem. uni.lu These values are predicted and can be used to aid in the identification of the compound in complex mixtures.

X-ray Crystallography for Precise Three-Dimensional Structural Determination and Supramolecular Motifs

Time-Resolved Spectroscopic Methods for Excited State Dynamics (e.g., Transient Absorption, Fluorescence Decay)

Time-resolved spectroscopic techniques are essential for investigating the dynamics of the excited states of this compound, which are fundamental to its applications in photochemistry and as a photoinitiator.

Transient Absorption Spectroscopy: This technique allows for the observation of short-lived excited species, such as triplet states and radical ions, which are often key intermediates in photochemical reactions. By measuring the absorption of these transient species as a function of time after photoexcitation, their formation and decay kinetics can be determined. For related thioxanthone derivatives, transient absorption has been used to characterize the triplet-triplet absorption spectra and study their decay processes.

Fluorescence Decay: Measuring the lifetime of the fluorescent singlet excited state provides insights into the rates of both radiative (fluorescence) and non-radiative decay pathways. The fluorescence lifetime can be influenced by the molecule's environment and its conformation. For some thioxanthone-based systems, time-resolved fluorescence has been employed to study their potential as thermally activated delayed fluorescence (TADF) emitters, a property relevant for applications in organic light-emitting diodes (OLEDs). rsc.org

Photophysical Properties and Mechanistic Investigations

Electronic Absorption and Emission Characteristics of 2-Dodecyl-9H-thioxanthen-9-one

The electronic behavior of this compound upon light absorption is governed by the thioxanthone chromophore. The absorption spectrum is characterized by transitions to excited singlet states (Sn), while emission phenomena, such as fluorescence, originate from the relaxation of the lowest excited singlet state (S1) to the ground state (S0).

Influence of Solvent Polarity and Environmental Factors on Spectroscopic Behavior

The spectroscopic properties of thioxanthone and its derivatives are known to be sensitive to the surrounding environment, particularly solvent polarity and the ability to form hydrogen bonds. While specific data for the 2-dodecyl derivative is not extensively documented, the behavior of similar thioxanthones, such as the parent compound (TX) and 2-chlorothioxanthone (B32725) (CTX), provides a strong basis for understanding its properties.

For the parent thioxanthone, the lowest singlet excited state (S1) and the lowest triplet state (T1) are of (n,π) and (π,π) character, respectively, and are often close in energy. The energy levels of these states can be perturbed differently by the solvent environment. Generally, increasing solvent polarity stabilizes (π,π) states more than (n,π) states. This differential solvation can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.

In aprotic solvents, the spectral properties are mainly influenced by the solvent's dielectric constant. However, in protic solvents like water or alcohols, specific interactions such as hydrogen bonding with the carbonyl group of the thioxanthone moiety play a dominant role. These interactions can significantly alter the deactivation pathways of the excited singlet state. For instance, in protic solvents, the formation of an S1-complex through hydrogen bonding is a dominant deactivation process. This complex formation can influence both the fluorescence quantum yield and the efficiency of intersystem crossing. For 2-chlorothioxanthone, both absorption coefficients and triplet quantum yields show a strong dependence on the solvent's polarity and its hydroxylic nature. It is expected that this compound would exhibit similar sensitivity, with the dodecyl chain potentially creating a distinct local microenvironment.

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (ΦPL) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is highly dependent on the rates of all competing deactivation pathways from the S1 state, including fluorescence (kf), internal conversion (kic), and intersystem crossing (kisc).

For thioxanthone derivatives, ΦPL is often modest due to efficient intersystem crossing to the triplet manifold. The quantum yield is significantly affected by the solvent. In protic solvents, the formation of hydrogen-bonded complexes can lead to higher fluorescence quantum yields (ΦF ≈ 0.4-0.5 for the parent TX) compared to aprotic environments. The table below shows representative photophysical data for the closely related 2-chlorothioxanthen-9-one (CTX) in various solvent mixtures, illustrating the impact of solvent polarity on fluorescence quantum yield (Φf).

Solvent (MeCN:H₂O)Φf (Fluorescence Quantum Yield)ΦT (Triplet Quantum Yield)
1:00.010.62
9:10.050.80
4:10.120.75
1:10.310.50
1:40.430.32

Data derived from studies on 2-chlorothioxanthen-9-one (CTX) as an analogue.

Excited State Energy Transfer Pathways and Efficiency

Upon excitation, this compound can transfer its absorbed energy to other molecules, a process known as excited-state energy transfer. This is a fundamental mechanism in photosensitization. The transfer can occur from either the singlet excited state (S1) or the triplet excited state (T1).

Singlet-singlet energy transfer (SSET) and triplet-triplet energy transfer (TTET) are the primary pathways. The efficiency of these processes depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption (Förster mechanism) and the intermolecular distance (Dexter mechanism). Thioxanthones are particularly effective as triplet sensitizers because they efficiently populate their triplet state, which has a relatively long lifetime, allowing for diffusion and interaction with acceptor molecules. The process is crucial for initiating chemical reactions, such as polymerization, where the thioxanthone transfers its triplet energy to a monomer or co-initiator.

Triplet State Dynamics and Reactivity

The triplet state (T1) is central to the photochemistry of thioxanthone derivatives. Its formation via intersystem crossing (ISC) from the S1 state is a highly efficient process. The reactivity and lifetime of this triplet state dictate its utility as a photosensitizer.

Intersystem Crossing Efficiency and Triplet Lifetime Measurements

Intersystem crossing (ISC) is the spin-forbidden transition from an excited singlet state to a triplet state. For thioxanthones, this process is remarkably efficient due to spin-orbit coupling, which is enhanced by the presence of the sulfur atom (the "heavy-atom effect"). The ISC quantum yield (Φisc), also referred to as the triplet quantum yield (ΦT), is often high, approaching unity in some solvents.

Studies on the parent thioxanthone have shown that ΦT decreases with increasing solvent polarity, for example, from 0.85 in hexane (B92381) to 0.56 in methanol. This trend is also observed for derivatives like 2-chlorothioxanthone, where ΦT is 0.62 in pure acetonitrile (B52724) but decreases to 0.32 in a water-rich mixture.

The triplet lifetime (τT) is the average time the molecule spends in the triplet state before deactivating. This lifetime is crucial as it determines the timescale available for the triplet state to engage in chemical reactions or energy transfer. For thioxanthen-9-one-10,10-dioxide, a related compound, the triplet lifetime in a degassed acetonitrile solution was measured to be 11 µs. The lifetime of the triplet state is highly susceptible to quenching by other molecules, most notably molecular oxygen.

Triplet Energy Transfer Mechanisms (EnT)

Triplet energy transfer (EnT) is a primary deactivation pathway for the excited triplet state of this compound in the presence of a suitable acceptor molecule. This process is responsible for its function as a photosensitizer in many applications. The mechanism typically follows the Dexter energy transfer model, which is a short-range, electron-exchange-mediated process.

In addition to energy transfer, the thioxanthone triplet state can react via other mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the triplet-state ketone abstracts a hydrogen atom from a donor molecule (like an amine or alcohol), generating two radical species. In the SET mechanism, an electron is transferred between the excited thioxanthone and another molecule, forming a radical ion pair. The dominant mechanism is influenced by the redox potentials of the reactants and the properties of the solvent. The relatively long lifetime and high energy of the thioxanthone triplet state make it capable of participating in a wide variety of such chemical transformations.

Photoredox Catalysis and Electron Transfer Processes

Thioxanthone and its derivatives are renowned for their efficacy as photoinitiators and photoredox catalysts, primarily owing to their ability to absorb light in the near-UV and visible regions and subsequently engage in electron transfer processes.

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This excited triplet state is the primary photoactive species in most photoredox catalytic cycles.

The triplet state of the thioxanthone derivative can participate in single electron transfer (SET) with a suitable donor or acceptor molecule. In many applications, such as photopolymerization, thioxanthone derivatives act as photosensitizers for onium salts (e.g., iodonium (B1229267) or sulfonium (B1226848) salts), which are electron acceptors. In this process, an electron is transferred from the excited thioxanthone to the onium salt, resulting in the oxidation of the photosensitizer and the reduction of the onium salt. This process is often referred to as a photooxidation or a reductive quenching cycle for the electron donor. The feasibility of this electron transfer is governed by the redox potentials of both the photosensitizer and the electron acceptor.

Conversely, in the presence of an electron donor, such as an amine, the excited thioxanthone can be reduced in a process known as photoreduction or an oxidative quenching cycle. The interaction with an amine co-initiator is a classic example of a Type II photoinitiation system, where the excited thioxanthone abstracts an electron from the amine, generating a thioxanthone radical anion and an amine radical cation.

The redox potentials of thioxanthone derivatives are crucial for predicting the thermodynamic feasibility of photoredox processes. These potentials are typically determined using electrochemical techniques like cyclic voltammetry (CV) and can be further studied with spectroelectrochemistry.

Cyclic voltammetry provides information on the oxidation and reduction potentials of a compound. For thioxanthone derivatives, the reduction potential corresponds to the formation of the radical anion, while the oxidation potential relates to the formation of the radical cation. These values are essential for calculating the Gibbs free energy change (ΔG) of the photoinduced electron transfer process, often estimated using the Rehm-Weller equation.

Table 1: Electrochemical Data for Selected Thioxanthone Analogues

Compound Oxidation Potential (E_ox) vs. Ag/AgCl (mV) Reduction Potential (E_red) vs. Ag/AgCl (mV)
Thioxanthen-9-one (B50317) (TX) 1765 -1235

Note: Data is for analogue compounds and serves as an estimation for the behavior of this compound.

Hydrogen Atom Transfer (HAT) Reactions Involving this compound and Analogues

Hydrogen Atom Transfer (HAT) is another critical primary photochemical process for excited triplet state thioxanthones, especially in the absence of strong electron donors or acceptors. In this mechanism, the excited thioxanthone abstracts a hydrogen atom from a suitable hydrogen donor, leading to the formation of a ketyl radical and a radical derived from the donor molecule.

This process is particularly relevant in Type II photoinitiation systems where an amine with an abstractable α-hydrogen is used as a co-initiator. The excited thioxanthone abstracts a hydrogen atom from the amine, generating initiating radicals. The efficiency of this process depends on the bond dissociation energy (BDE) of the C-H bond in the hydrogen donor and the nature of the excited state of the thioxanthone. Thioxanthones with a lowest triplet state of n,π* character are generally more efficient in HAT reactions.

Computational studies on thioxanthone photoinitiators with various allyl-type monomers have been conducted to elucidate the hydrogen abstraction mechanism. These studies analyze the transition-state theory and interaction/deformation models to predict the reactivity. The results indicate that the electronic properties of the hydrogen donor significantly influence the reaction's efficiency. For this compound, the long alkyl chain is unlikely to participate directly in the HAT reaction, which will be dominated by the reactivity of the excited carbonyl group with external hydrogen donors.

Photooxidation Mechanisms and Radical Generation Pathways

The photooxidation of this compound, in the context of photoredox catalysis, typically refers to the process where the excited photosensitizer donates an electron, becoming oxidized. As mentioned in section 4.3.1, a common pathway involves the interaction with an onium salt.

The general mechanism for radical generation via photooxidation is as follows:

Excitation: The thioxanthone derivative absorbs light and forms the excited triplet state (TXN*).

Electron Transfer: The excited thioxanthone transfers an electron to an electron acceptor (e.g

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for studying the electronic characteristics of thioxanthone derivatives. DFT is adept at determining ground-state properties by calculating the electron density, while TD-DFT is used to probe excited states and predict spectroscopic behavior. sumitomo-chem.co.jpphysics.gov.az These methods balance computational cost and accuracy, making them suitable for relatively large molecules like 2-dodecyl-9H-thioxanthen-9-one. sumitomo-chem.co.jp

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of thioxanthones are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic properties. researchgate.net

In thioxanthone derivatives, the HOMO is typically characterized by π-orbitals delocalized over the tricyclic aromatic system and the sulfur atom, while the LUMO is often a π*-antibonding orbital concentrated around the carbonyl group and the aromatic rings. The introduction of an electron-donating alkyl group, such as the dodecyl chain at the 2-position, is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity and electronic transitions.

Theoretical studies on related thioxanthone structures provide a template for understanding these orbitals. For instance, computational analyses of similar molecules help visualize the spatial distribution and energy levels of the FMOs, which are key to predicting their behavior in chemical reactions. researchgate.netpurdue.edu

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Concept Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. libretexts.org The energy and location of the HOMO influence the molecule's susceptibility to oxidation and its role in charge-transfer interactions.
LUMO Lowest Unoccupied Molecular Orbital; most accessible region for accepting electrons. libretexts.org The LUMO's energy and distribution are critical for understanding electron-accepting capabilities, such as in photoreactions or electrochemical reduction.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap generally implies higher reactivity and is correlated with the energy required for electronic excitation, affecting the molecule's color and photochemical properties. |

Prediction of Spectroscopic Properties (Absorption, Emission)

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a UV-Visible spectrum.

For thioxanthone derivatives, TD-DFT calculations have been successfully used to interpret experimental spectra. For example, studies on 2-methyl-9H-thioxanthene-9-one have shown that TD-DFT can accurately model the electronic absorption spectra of both the neutral molecule and its corresponding radical anions and dianions formed during electrochemical reduction. rsc.org The calculations reveal that the most intense electronic transitions in the visible region shift in energy and intensity upon reduction. rsc.org Similarly, TD-DFT has been applied to a range of thioxanthone-based photoinitiators to predict their UV-Vis absorption plots, demonstrating good agreement with experimental data. purdue.edu These studies indicate that for this compound, TD-DFT could reliably predict its absorption maxima (λmax) and the nature of the transitions (e.g., n→π* or π→π*).

Table 2: Predicted Spectroscopic Data for a Representative Thioxanthone Derivative (2-Methyl-9H-thioxanthene-9-one) based on TD-DFT

Species Predicted Transition Energy (eV) Predicted Wavelength (nm) Oscillator Strength (f)
Neutral Molecule 3.22 385 0.08
Radical Anion 1.85 670 0.15
Dianion 2.25 551 0.45

Data is illustrative and based on findings for a closely related compound, 2-methyl-9H-thioxanthene-9-one, to demonstrate the predictive power of TD-DFT. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. diva-portal.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpsmu.edu By comparing the energy barriers (activation energies) of different possible pathways, the most likely mechanism can be determined.

For thioxanthones, potential reactions of interest include photooxidation, metabolic transformations, and synthetic modifications. For instance, the metabolism of the related compound 2-isopropyl-9H-thioxanthen-9-one has been shown to proceed via oxidation of the isopropyl group and the sulfur atom, leading to the formation of reactive epoxide metabolites. nih.gov Similarly, photooxidative degradation studies of other thioxanthone derivatives show the formation of sulfoxides and sulfones. researchgate.net

DFT could be employed to model these transformations for this compound. Researchers could calculate the transition state structures and activation energies for the oxidation of the sulfur atom to a sulfoxide (B87167) and subsequently to a sulfone, or for the hydroxylation at various positions on the dodecyl chain. This would provide a detailed, step-by-step understanding of the reaction energetics and kinetics. smu.edu

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions. researchgate.net

For this compound, a key feature is its long, flexible dodecyl chain. MD simulations would be particularly useful for:

Exploring Conformational Landscapes: The dodecyl chain can adopt a vast number of conformations. MD simulations can map the potential energy surface associated with bond rotations, identifying low-energy, stable conformers and the energy barriers between them.

Investigating Intermolecular Interactions: In a condensed phase (e.g., in a polymer matrix or a solvent), MD can simulate how the thioxanthone molecule interacts with its surroundings. This includes studying the aggregation behavior of the molecules, the orientation of the dodecyl tail, and interactions with solvent molecules or polymer chains. Such studies are relevant for understanding its solubility and dispersion in various media. researchgate.net

Surface Interactions: MD can model the adsorption and orientation of the molecule on a surface, which is crucial for applications in coatings or materials science. nottingham.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkyl-Substituted Thioxanthones

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a group of compounds with a specific macroscopic property (e.g., solubility, boiling point, or biological activity). nih.govconicet.gov.ar The goal is to develop a mathematical model that can predict the property for new, unsynthesized compounds based solely on their molecular structure. aidic.it

For a series of alkyl-substituted thioxanthones, a QSPR model could be developed to predict properties that vary with the length and branching of the alkyl chain. The process involves:

Data Set Assembly: Gathering experimental data for a specific property for a series of related thioxanthones.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Development: Using statistical methods or machine learning algorithms to build a regression model that links the descriptors to the experimental property. nih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets.

A 3D-QSAR study on thioxanthen-9-one (B50317) derivatives has successfully correlated their antitumor activity with molecular field descriptors (steric and electrostatic) and hydrophobicity (log P), demonstrating the applicability of QSPR to this class of compounds. For alkyl-substituted thioxanthones, a QSPR model could, for example, predict their solubility in a specific polymer or their efficiency as a photoinitiator as a function of the alkyl chain's characteristics.

Table 3: Mentioned Compounds

Compound Name
This compound
2-Dodecyl-10,10-dioxothioxanthen-9-one
2-Methyl-9H-thioxanthene-9-one
2-Isopropyl-9H-thioxanthen-9-one
2,4-Diethyl-9H-thioxanthen-9-one
Thioxanthen-9-one
2-Hydroxy-9H-thioxanthen-9-one
2-Fluoro-9H-thioxanthen-9-one
2-(Trifluoromethyl)thioxanthen-9-one

Derivatization and Structure Property Relationship Studies in Advanced Materials Science

Design and Synthesis of Functionalized 2-Dodecyl-9H-thioxanthen-9-one Derivatives

The functionalization of the this compound core is achieved through targeted synthetic modifications, each designed to impart specific properties to the final molecule. These strategies range from altering the peripheral alkyl chain to directly modifying the aromatic core and the central sulfur atom.

The dodecyl chain at the 2-position of the thioxanthone core, while primarily ensuring solubility in organic solvents, plays a crucial role in governing the solid-state packing and intermolecular interactions. Although studies specifically on the 2-dodecyl variant are limited, research on analogous alkyl-substituted thioxanthones provides significant insight into how modifications to this chain can tune material properties. acs.orgrmit.edu.vnfigshare.com

The length and branching of the alkyl substituent dictate the balance between π–π stacking of the aromatic cores and van der Waals interactions between the alkyl chains. nih.gov This interplay determines the crystalline packing motif, which can significantly influence the material's bulk properties, such as charge carrier mobility and luminescence. acs.orgnih.gov For instance, shorter, linear alkyl chains may favor different packing arrangements compared to the long, flexible dodecyl group.

Three primary packing motifs are observed in alkylated thioxanthones:

Dimeric π–π packing: Where two aromatic cores are closely associated.

Monomeric π–π packing: Involving a long-range, continuous stacking of aromatic units.

Herringbone packing: Where aromatic cores are arranged in a tilted, edge-to-face manner. rmit.edu.vn

By strategically modifying the dodecyl chain—for example, by introducing branching or changing its length—it is possible to favor one packing motif over another. acs.orgfigshare.com This control over the solid-state architecture allows for the tuning of intermolecular electronic coupling and, consequently, the material's performance in electronic devices. The introduction of long alkyl chains is often used as an effective method to tighten molecular packing through what is known as the "fastener effect," thereby enhancing charge-carrier mobility in organic semiconductors. nih.gov

Altering the electronic landscape of the thioxanthone core is a powerful strategy for tuning its optical and electrochemical properties. This is typically achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic backbone. The thioxanthone moiety itself is considered an electron-poor, or acceptor, core. acs.org

A common synthetic route to introduce EDGs is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. For example, 2-bromo-9H-thioxanthen-9-one can be reacted with various amines, such as didodecylamine, to yield amino-substituted thioxanthone derivatives. acs.org The introduction of potent EDGs, like dialkylamino groups, creates a "push-pull" system within the molecule, where electron density is pushed from the donor group to the acceptor core. acs.org This modification has several key effects:

Bathochromic Shift: The absorption and emission maxima are shifted to longer wavelengths (a red-shift), making the compounds more sensitive to visible light. acs.orgacs.org

Increased Molar Extinction Coefficients: The modified compounds absorb light more strongly. acs.org

Large Stokes Shifts: The difference between the maximum absorption and emission wavelengths increases, which is beneficial for applications in fluorescence imaging and sensing. acs.org

These electronically modulated derivatives have found applications as highly efficient photosensitizers and photocatalysts for various photopolymerization processes, including cationic polymerization, free-radical polymerization, and atom transfer radical polymerization (ATRP), often activated by visible-light LEDs. acs.orgresearchgate.net

Extending the π-conjugated system of the thioxanthone core is another effective method to modify its electronic and optical properties. A larger conjugated system generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift of absorption and emission spectra. purdue.edu Several strategies are employed to achieve π-extension:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Heck and Sonogashira couplings can be used to attach vinyl or ethynyl-linked aromatic groups to the thioxanthone skeleton. This extends the conjugation path and can significantly increase the two-photon absorption cross-section, a key parameter for applications in 3D nanolithography and two-photon induced polymerization. acs.orgpurdue.edu

Annulation (Ring Fusion): Creating fused-ring systems by building additional aromatic rings onto the thioxanthone framework, such as in benzo[c]thioxanthone and naphtho[2,3-c]thioxanthone, effectively extends the π-system. nih.govworktribe.com This approach has been used to modulate the triplet state energies of thioxanthones, making them suitable as sensitizers for lanthanide luminescence. nih.govworktribe.com

Aryne Chemistry: Modern synthetic methods involving the double insertion of arynes into the C=S bond of thioureas have enabled the facile synthesis of a wide range of highly functionalized and π-extended thioxanthones. nih.govacs.orgchemistryviews.org This versatile technique allows for the creation of complex, multi-substituted, and fused thioxanthone structures that were previously difficult to access. chemistryviews.org

These π-extended derivatives are promising for developing materials with enhanced electronic and optical properties, potentially leading to more efficient organic semiconductors and light-absorbing materials. chemistryviews.org

Oxidation of the sulfur atom in the central thiopyran ring to a sulfone group (S,S-dioxide) dramatically alters the electronic properties of the thioxanthone molecule. The sulfone group is strongly electron-withdrawing, which further lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO).

The synthesis of thioxanthen-9-one-10,10-dioxide can be achieved by the oxidation of the parent thioxanthone, for instance, using an appropriate oxidizing agent in a suitable solvent. ufba.br This transformation converts the electron-accepting thioxanthone core into an even more powerful electron acceptor. This structural change significantly impacts the molecule's photochemical reactivity and photophysical properties. ufba.br

Systematic Investigation of Structure-Photophysical Property Relationships

The functionalization strategies described above lead to predictable and tunable changes in the photophysical properties of this compound derivatives. The relationship between molecular structure and properties such as absorption, emission, and excited-state behavior is critical for designing materials for specific optical applications.

Structural Modification Synthetic Strategy Effect on Photophysical Properties Reference(s)
Alkyl Chain Variation Friedel-Crafts AlkylationInfluences solid-state packing (dimeric, monomeric, herringbone), which in turn affects fluorescence and phosphorescence wavelengths in the crystalline state. acs.orgrmit.edu.vnfigshare.com
EDG Introduction Buchwald-Hartwig AminationCreates "push-pull" architecture, causing a bathochromic (red) shift in absorption, increased molar absorptivity, and larger Stokes shifts. acs.orgacs.org
π-System Extension Heck/Sonogashira Coupling, AnnulationExtends conjugation, leading to red-shifted absorption and emission. Modulates triplet state energies and can enhance two-photon absorption. acs.orgpurdue.edunih.govworktribe.com
Sulfur Oxidation Oxidation of ThioxanthoneCreates a potent electron-withdrawing sulfone group, changing the character of the lowest triplet excited state to n,π*, which enhances photochemical reactivity. ufba.br

Studies on alkyl-substituted thioxanthones show that while the choice of alkyl group has a negligible effect on the photophysical properties in a dispersed state (in solution), it dramatically influences luminescence in the solid state due to different crystal packing motifs. acs.orgrmit.edu.vnfigshare.com A shift from dimeric and monomeric π-stacking to a herringbone arrangement generally corresponds to a blue-shift in both fluorescence and room-temperature phosphorescence. rmit.edu.vn

The introduction of electron-donating amino groups shifts absorption into the visible range (400–500 nm), making these derivatives useful as photosensitizers for processes initiated by visible light sources like LEDs. acs.org Similarly, extending the π-conjugation through annulation (e.g., forming naphtho[2,3-c]thioxanthen-8-one) can increase the two-photon absorption cross-section by a factor of 30 compared to the unsubstituted parent compound. acs.org

Structure-Reactivity Correlations in Photochemical and Chemical Processes

The reactivity of this compound derivatives in both photochemical and standard chemical reactions is intrinsically linked to their molecular structure. Thioxanthones are well-established as powerful Type II photoinitiators and photocatalysts. mdpi.comcsic.esrsc.org

In photochemical processes, the nature of the lowest triplet excited state is paramount. Unsubstituted thioxanthone has a high triplet energy and a relatively long triplet lifetime, making it an effective photoorganocatalyst. rsc.org Its reactivity often involves an electron transfer from a co-initiator, such as an amine, to the excited thioxanthone. csic.es The introduction of electron-donating substituents can enhance the efficiency of these derivatives as photosensitizers in bimolecular and three-component initiating systems for photopolymerization. acs.org

Conversely, the oxidation of the sulfur atom to the S,S-dioxide derivative changes the nature of the lowest triplet excited state to one with more n,π* character. ufba.br This state is remarkably reactive in hydrogen abstraction reactions. For instance, upon photolysis in hydrogen-donating solvents like 2-propanol, thioxanthen-9-one-10,10-dioxide readily abstracts a hydrogen atom from the solvent to form a pinacol (B44631) product, a reaction not observed with the parent thioxanthone under similar conditions. ufba.br The reactivity of this triplet state can be quenched by various species, with quenching rate constants depending on the nature of the quencher. ufba.br

Role in Chemical Processes and Advanced Materials Applications Research Focus

Mechanistic Investigations of Photoinitiation in Polymerization Systems

2-Dodecyl-9H-thioxanthen-9-one, as a derivative of thioxanthone, is an effective photoinitiator or photosensitizer for polymerization reactions initiated by light. Its function is pivotal in converting light energy into chemical energy to generate reactive species that initiate the polymerization chain reaction.

Photoinitiators for free-radical polymerization are generally classified into two types based on their mechanism of generating radicals.

Type I Photoinitiators undergo unimolecular bond cleavage (α-cleavage) upon irradiation to form two radical fragments, both of which can potentially initiate polymerization.

Type II Photoinitiators , such as thioxanthone and its derivatives, undergo a bimolecular reaction. Upon absorbing light, the Type II photoinitiator is excited from its ground state (S₀) to a singlet excited state (S₁) and then undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This excited triplet molecule then abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine, to generate an initiating radical from the co-initiator and a ketyl radical from the photoinitiator. mdpi.comresearchgate.net

This compound functions as a classic Type II photoinitiator. The long dodecyl chain improves its solubility and miscibility in common acrylate (B77674) monomer formulations, ensuring homogeneous initiation throughout the resin. rsc.org The process is outlined in the table below.

StepMechanism of this compound as a Type II Photoinitiator
1. Light Absorption The thioxanthone chromophore absorbs UV or visible light, promoting an electron to an excited singlet state (S₁).
2. Intersystem Crossing The molecule efficiently transitions from the singlet state (S₁) to a longer-lived triplet state (T₁).
3. Hydrogen Abstraction The excited triplet state molecule abstracts a hydrogen atom from a co-initiator (e.g., an amine).
4. Radical Generation This process creates an amine-derived free radical, which initiates the polymerization of the monomer, and a non-initiating ketyl radical.

In cationic photopolymerization, this compound acts as a photosensitizer rather than a direct initiator. Cationic polymerization is commonly used for epoxy monomers and vinyl ethers. researchgate.net The process typically requires a photosensitizer and a cationic photoinitiator, such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts). mdpi.comacs.org

The mechanism involves the photosensitizer absorbing light and reaching an excited state. In this excited state, it transfers an electron to the onium salt. This reduction of the onium salt causes it to decompose, generating a strong Brønsted acid (a proton) or a Lewis acid, which is the true initiating species for the cationic polymerization. acs.orgsemanticscholar.org The efficiency of this process is dependent on the thermodynamic driving force of the electron transfer from the excited sensitizer (B1316253) to the onium salt. researchgate.net The dodecyl group enhances the compatibility of the thioxanthone sensitizer within often less-polar epoxy formulations.

StepMechanism of this compound in Cationic Photopolymerization
1. Light Absorption The thioxanthone derivative absorbs light and forms an excited state (TX).
2. Electron Transfer The excited sensitizer (TX) donates an electron to the onium salt (e.g., Iodonium Salt). acs.org
3. Onium Salt Decomposition The reduced onium salt becomes unstable and fragments.
4. Initiator Formation This fragmentation generates a protic acid (H⁺) or other cationic species that initiates the polymerization of monomers like epoxides. researchgate.netacs.org

Two-photon polymerization (TPP) is an advanced 3D printing technique that allows for the fabrication of complex micro- and nanostructures with sub-diffraction limit resolution. nsf.gov It relies on the principle of two-photon absorption (TPA), where a molecule simultaneously absorbs two lower-energy photons (typically in the near-infrared range) to reach the same excited state that would be achieved by absorbing one high-energy (UV) photon. researchgate.net

Thioxanthone derivatives are actively researched as photoinitiators for TPP. acs.orgpurdue.edu For efficient TPA, molecules often feature a donor-π-acceptor-π-donor (D-π-A-π-D) or donor-acceptor-donor (D-A-D) structure, which increases the two-photon absorption cross-section. nsf.gov While this compound does not possess the optimized electronic structure for maximum TPA efficiency, its thioxanthone core serves as a fundamental building block in the design of next-generation TPP initiators. acs.orgpurdue.edu The mechanism follows that of free-radical polymerization, but the initiation is confined to the tiny focal volume of a focused laser beam, enabling true 3D fabrication. fennetic.net The dodecyl substituent could be used to improve the solubility of more complex, high-TPA thioxanthone structures in specific photoresists.

Integration into Electro-Active Polymeric Materials and Organic Electronics

The thioxanthone moiety is an effective electron acceptor, making its derivatives valuable components in organic semiconductors. These materials are used in applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov By combining the electron-accepting thioxanthone core with various electron-donating units, researchers can create donor-acceptor (D-A) type molecules with tailored optoelectronic properties. acs.org

These D-A molecules are particularly promising as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org In TADF materials, a small energy gap between the singlet and triplet excited states allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing, which significantly enhances the efficiency of OLEDs. The emission color of these materials can be tuned from blue to yellow by modifying the donor and acceptor units. nih.gov

In this context, the 2-dodecyl group on the thioxanthone core serves a critical, non-electronic function: it drastically improves the solubility of the D-A compound in organic solvents. This is essential for device fabrication using solution-based techniques like spin-coating or inkjet printing, which require the material to form uniform, high-quality thin films. nih.gov

Research into Thioxanthones as Metal-Free Photoredox Catalysts for Organic Transformations

Photoredox catalysis uses light to drive chemical reactions by employing a photocatalyst that can absorb light and participate in electron transfer processes. beilstein-journals.org Thioxanthone derivatives have emerged as a powerful class of metal-free organic photocatalysts, offering a more sustainable alternative to catalysts based on expensive and toxic heavy metals like iridium and ruthenium. mdpi.comua.es

Upon excitation with visible light, the thioxanthone catalyst can act as both a potent oxidizing and reducing agent, enabling a wide range of organic transformations. researchgate.netnih.govacs.org The excited triplet state of thioxanthone is long-lived and can engage in either an oxidative or reductive quenching cycle depending on the reaction substrates. nbinno.com This dual reactivity makes them versatile for reactions such as C-H functionalization, cross-coupling, and cycloadditions. ua.esnbinno.com The 2-dodecyl substituent enhances the catalyst's solubility in common organic solvents used for these transformations, improving reaction homogeneity and efficiency.

Exploration of Molecular Motors and Nanosystems Based on Thioxanthone Frameworks

Molecular motors are molecules designed to perform controlled, repetitive motions, such as unidirectional rotation, when powered by an external energy source like light. rsc.org These artificial nanomachines are at the forefront of nanoscience and have potential applications in smart materials, soft robotics, and drug delivery. nih.govnih.gov

While no specific molecular motor based on this compound has been reported, the thioxanthone framework possesses the necessary photoresponsive properties to be a candidate for such systems. The ability to absorb light and transition to long-lived excited states is a key requirement for light-driven molecular machines. nih.gov The rigid thioxanthone structure could serve as a stator or a component of the rotor. The 2-dodecyl chain could play several roles:

Acting as a bulky group to control the directionality of rotation through steric interactions.

Functioning as a lipophilic tail to anchor the molecular motor to a surface or within a lipid membrane. nih.gov

Improving the solubility and processability of the complex motor molecule during its synthesis and integration into larger systems.

This area represents a forward-looking research direction where the photochemical properties of the thioxanthone core could be harnessed to create functional nanosystems. chalcogen.ro

Studies on Thioxanthones as Fluorescent Molecules and Chemical Sensors

Thioxanthone and its derivatives are known for their fluorescent properties, which can be modulated by the introduction of various substituents. The core 9H-thioxanthen-9-one structure possesses inherent photoactivity, and its derivatives are explored for applications such as photoinitiators and fluorescent probes.

Detailed research into the photophysical properties of various thioxanthone derivatives reveals that their absorption and emission characteristics are sensitive to the electronic nature of their substituents and the polarity of their environment. For instance, polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide have been shown to exhibit thermally activated delayed fluorescence (TADF), with emissions in the red-to-orange range of the visible spectrum (601–655 nm). researchgate.net This property is crucial for the development of efficient organic light-emitting diodes (OLEDs).

The introduction of a long alkyl chain, such as a dodecyl group, at the 2-position of the thioxanthone core is anticipated to influence its solubility in nonpolar media and its interaction with hydrophobic environments. This can be particularly advantageous in the development of chemical sensors. A chemical sensor typically consists of a signaling unit and a recognition unit. The fluorescent thioxanthone core can act as the signaling unit, where changes in its fluorescence intensity or wavelength upon interaction with an analyte serve as the detection signal. The dodecyl chain can enhance the sensor's affinity for nonpolar analytes or its incorporation into hydrophobic matrices like polymer films or cell membranes. While specific studies on this compound as a chemical sensor are not extensively documented in the reviewed literature, the principles of fluorescence-based sensing suggest its potential in this area.

Table 1: Illustrative Photophysical Properties of a Functionalized Thioxanthone Derivative (Note: Data presented is for a related thioxanthone derivative, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, to illustrate typical fluorescent properties within this class of compounds.)

PropertyValueReference
Emission ColorRed/Orange researchgate.net
Emission Wavelength Range601–655 nm researchgate.net
Fluorescence MechanismThermally Activated Delayed Fluorescence (TADF) researchgate.net

Investigation of Thioxanthones as Stabilizers against Electrical Breakdown

The reliability of high-voltage insulating materials, such as cross-linked polyethylene (B3416737) (XLPE), is critical for power cable applications. Electrical breakdown, often initiated by the formation of "electrical trees," is a major failure mechanism in these materials. Research has focused on the use of additives, known as voltage stabilizers, to enhance the resistance of polymers to electrical breakdown.

Thioxanthone derivatives have been investigated as potential voltage stabilizers. Studies have shown that the addition of certain thioxanthone derivatives to XLPE can significantly increase the electrical tree initiation field. For example, the addition of 0.3 wt% of 9-oxo-9H-thioxanthen-2-yl methacrylate (B99206) to XLPE resulted in a 55% increase in the electrical tree initiation field under high-voltage alternating current (HVAC) conditions compared to the reference XLPE. nih.gov

The proposed mechanism for this stabilizing effect involves the ability of the thioxanthone moiety to act as an electron trap. By capturing high-energy electrons, the stabilizer can dissipate their energy and prevent them from causing bond scission in the polymer matrix, which is the initial step in the formation of electrical trees. The effectiveness of a thioxanthone derivative as a voltage stabilizer has been correlated with the lifetime of its triplet excited state, with shorter lifetimes being associated with better stabilizing effects. nih.gov

The presence of a long alkyl chain, such as the dodecyl group in this compound, is expected to enhance its compatibility and dispersibility within the nonpolar polyethylene matrix. Improved dispersion would lead to a more uniform distribution of the stabilizer, potentially increasing its effectiveness at lower concentrations and preventing the formation of aggregates that could act as defect sites and compromise the insulating properties of the polymer.

Table 2: Effect of a Thioxanthone Derivative on the Electrical Properties of XLPE (Note: Data is for 9-oxo-9H-thioxanthen-2-yl methacrylate as a representative thioxanthone stabilizer.)

ParameterXLPE (Reference)XLPE with 0.3 wt% StabilizerReference
Electrical Tree Initiation Field Increase-55% nih.gov

Charge-Transfer Complex Formation and Characterization

Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. In this complex, a fraction of an electronic charge is transferred from the donor to the acceptor, resulting in a new set of absorption bands in the electronic spectrum, which are not present in the spectra of the individual components.

The thioxanthone core, with its electron-withdrawing carbonyl group and the potential for delocalization over its aromatic system, can act as an electron acceptor in the formation of CT complexes. The formation of such complexes is a key aspect of the mechanism of action for some thioxanthone-based photoinitiating systems.

Research on photoinitiating systems has explored the formation of CT complexes between cationic sulfonium salt derivatives of thioxanthen-9-one (B50317) and various electron donors, such as thiazole (B1198619) derivatives. jetir.org These CT complexes exhibit absorption bands in the visible region of the spectrum (400-500 nm), allowing for photoinitiation of polymerization using visible light sources. The formation of these complexes is an exothermic process, and their molecular composition is typically 1:1. jetir.org

The dodecyl group in this compound, being an electron-donating alkyl group, might slightly modify the electron-accepting properties of the thioxanthone core. More significantly, the long alkyl chain can influence the intermolecular interactions and the solid-state packing of the molecule, which can, in turn, affect the formation and stability of charge-transfer complexes. The increased steric hindrance from the dodecyl group could influence the geometry of the complex, and its lipophilic nature could favor complex formation in nonpolar environments.

Table 3: Thermodynamic Parameters for a Representative Thioxanthen-9-one Based Charge-Transfer Complex (Note: Data is for a CTC between a cationic sulfonium salt derivative of thioxanthen-9-one and a thiazole derivative.)

Thermodynamic ParameterValueReference
Enthalpy (ΔH)–11.5 kJ/mol jetir.org
Entropy (ΔS°)–9.3 J/(mol·K) jetir.org
Gibbs Free Energy (ΔG°)–8.95 kJ/mol jetir.org
Complexation Constant (Kas at 278 K)48.1 L/mol jetir.org

Advanced Analytical Methodologies for Research on 2 Dodecyl 9h Thioxanthen 9 One

High-Resolution Separation Techniques (e.g., HPLC, SEC, LC-MS/MS) for Purity Assessment and Mechanistic Byproduct Analysis

High-resolution separation techniques are indispensable for ensuring the purity of 2-Dodecyl-9H-thioxanthen-9-one and for identifying potential byproducts that may form during its synthesis or application.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of 2-alkyl-9H-thioxanthen-9-one derivatives. A typical method would employ a reverse-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, sometimes with additives like formic acid to improve peak shape. Detection is commonly performed using a UV detector, leveraging the strong absorbance of the thioxanthenone chromophore. The retention time of this compound is expected to be relatively long due to the hydrophobic nature of the dodecyl chain.

Interactive Data Table: Representative HPLC Parameters for Analysis of 2-Alkyl-9H-thioxanthen-9-ones

ParameterValue
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient70-95% B over 20 min
Flow Rate1.0 mL/min
Detection Wavelength258 nm
Expected Retention Time~15-18 min

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), is particularly useful when this compound is used as a photoinitiator in polymerization processes. acs.org SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for analyzing the molecular weight distribution of polymers formed in the presence of this initiator. This can provide insights into the efficiency and control of the polymerization reaction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of mechanistic byproducts. Following separation by HPLC, the components are ionized, typically using electrospray ionization (ESI), and then subjected to mass analysis. The high sensitivity and specificity of MS/MS allow for the identification of low-concentration byproducts by analyzing their fragmentation patterns. For this compound, common fragmentation pathways would involve cleavage of the dodecyl chain and fragmentation of the thioxanthenone core. This is crucial for understanding potential side reactions during synthesis or degradation pathways under photochemical conditions.

Interactive Data Table: Predicted LC-MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Corresponding Neutral Loss
[M+H]⁺[M+H - C₁₂H₂₄]⁺Loss of dodecene
[M+H]⁺[M+H - CO]⁺Loss of carbon monoxide
[M+H]⁺[M+H - S]⁺Loss of sulfur

In Situ Spectroscopic Monitoring of Chemical Reactions for Kinetic and Mechanistic Data

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on reaction kinetics and mechanisms without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly well-suited for monitoring the synthesis of this compound. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the disappearance of reactants and the appearance of products can be tracked by observing changes in the characteristic vibrational frequencies of their functional groups. atomfair.comazom.com For instance, in a Friedel-Crafts acylation reaction to produce the thioxanthenone core, the consumption of the acyl chloride (C=O stretch around 1760 cm⁻¹) and the formation of the ketone product (C=O stretch around 1640 cm⁻¹) can be monitored over time. This data can then be used to determine reaction rates and identify the presence of any transient intermediates. mdpi.com

UV-Visible (UV-Vis) Spectroscopy can also be employed for in situ monitoring, especially for reactions involving changes in conjugation or chromophores. The formation of the thioxanthenone ring system leads to a distinct UV-Vis absorption spectrum. researchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to the product, the reaction progress can be followed. This is particularly useful for studying the kinetics of the final steps in the synthesis of this compound.

Advanced Electrochemical Methods for Redox Potential Determination in Non-Aqueous Systems

The electrochemical properties of this compound, specifically its redox potentials, are critical for its application as a photosensitizer or photoinitiator. These properties are typically determined using cyclic voltammetry in non-aqueous solvents.

Cyclic Voltammetry (CV) is the most common technique for determining the oxidation and reduction potentials of a compound. The experiment is typically carried out in a three-electrode cell containing a solution of this compound in a non-aqueous solvent like acetonitrile or dichloromethane, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). researchgate.net The potential is swept linearly to a set value and then reversed, and the resulting current is measured. The positions of the peaks in the voltammogram correspond to the oxidation and reduction potentials of the analyte. The presence of the electron-donating dodecyl group is expected to make the oxidation of the thioxanthenone core slightly easier (a less positive potential) compared to the unsubstituted parent compound. researchgate.net

Interactive Data Table: Representative Cyclic Voltammetry Parameters for 2-Alkyl-9H-thioxanthen-9-ones in Acetonitrile

ParameterValue
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/Ag⁺
Counter ElectrodePlatinum Wire
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
Scan Rate100 mV/s
Expected Oxidation Potential (Epa)~ +1.5 to +1.7 V vs. Ag/Ag⁺
Expected Reduction Potential (Epc)~ -1.0 to -1.2 V vs. Ag/Ag⁺

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes to Highly Functionalized Thioxanthones

The synthesis of functionalized thioxanthones has traditionally been challenging, often involving multiple, complex steps under harsh conditions. chemistryviews.org However, recent advancements are paving the way for more efficient, sustainable, and versatile synthetic strategies applicable to the production of derivatives like 2-Dodecyl-9H-thioxanthen-9-one.

A significant breakthrough is the development of a double aryne insertion method. chemistryviews.orgscienmag.com This strategy utilizes relatively simple precursors, such as o-silylaryl triflates and thioureas, to construct the complex thioxanthone core in a straightforward manner. chemistryviews.org This approach demonstrates high functional group tolerance, enabling the synthesis of a wide array of thioxanthone structures, including asymmetrically substituted and π-extended systems. chemistryviews.orgscienmag.com Its efficiency has the potential to lower production costs for industrial chemicals and materials derived from thioxanthones. chemistryviews.org

Another promising avenue is the use of visible-light photoredox catalysis. organic-chemistry.orgmdpi.com These methods offer a transition-metal-free pathway to thioxanthone derivatives, operating under mild conditions with high regioselectivity and reactivity. organic-chemistry.org One such strategy involves hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation, using environmentally friendly molecular oxygen as the final oxidant. organic-chemistry.orgmdpi.com The scalability of these photoredox methods to the gram level highlights their potential for commercial applications in pharmaceuticals and photoinitiators. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Routes for Thioxanthones

Method Key Features Precursors Conditions Advantages
Double Aryne Insertion Double insertion into C=S double bond o-silylaryl triflates, Thioureas Not specified Access to complex and π-extended systems, fewer steps, cost-effective. chemistryviews.org
Visible-Light Photoredox Catalysis Transition-metal-free, high regioselectivity Xanthones, Alkenes Visible light, Phenanthraquinone (PQ) catalyst Mild conditions, high yields, environmentally friendly, scalable. organic-chemistry.org
Metal-Free Photocatalytic Oxidation Uses organic dye as photocatalyst 9H-thioxanthenes Visible blue light, Riboflavin (B1680620) tetraacetate Avoids metal catalysts, uses O2 as oxidant, high to quantitative yields. mdpi.com

Future research will likely focus on adapting these sustainable methods for the specific, large-scale synthesis of this compound, optimizing reaction conditions to accommodate the dodecyl group and exploring one-pot procedures to further enhance efficiency.

Development of Advanced Theoretical Models for Predictive Design of Thioxanthone Derivatives

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for the rational design of new thioxanthone derivatives. acs.orgnsf.gov These theoretical models allow researchers to predict crucial photophysical properties, such as UV-vis absorption spectra and triplet excited state energies (ET), before undertaking complex and resource-intensive synthesis. acs.org

By calculating the energies of frontier molecular orbitals, scientists can predict the possibility of charge transfer states, which is vital for applications in electronics and photocatalysis. nsf.gov The accuracy of these models has been demonstrated to be highly consistent with experimental observations, correctly predicting the order of λmax and ET values for various substituted thioxanthones. acs.org

For this compound, advanced theoretical models could be employed to:

Predict how the position and length of the alkyl chain influence its electronic and optical properties.

Design novel derivatives with fine-tuned triplet energies for specific applications, such as triplet-triplet annihilation upconversion or as photosensitizers in photodynamic therapy.

Simulate molecular interactions and packing in the solid state to guide the development of crystalline materials with desired properties.

Further development in this area will involve incorporating machine learning algorithms with quantum chemistry data to accelerate the discovery of new thioxanthone-based molecules with targeted functionalities.

Multicomponent Systems and Supramolecular Architectures Involving this compound

Supramolecular chemistry offers a pathway to construct complex, functional materials through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The formation of multicomponent crystals, including salts and co-crystals, allows for the modification of a material's physical properties without altering its covalent structure. mdpi.com

While research into multicomponent crystals has been conducted on related heterocyclic systems using formers like 2,2′-thiodiacetic acid, the exploration of this compound in this context is an emergent field. mdpi.com The thioxanthone core provides a rigid, aromatic platform capable of π-stacking, while the carbonyl group can act as a hydrogen bond acceptor. The defining feature of this molecule, the C12 dodecyl chain, introduces strong lipophilic character and the potential for van der Waals interactions and self-assembly.

Future research in this domain could investigate:

The co-crystallization of this compound with other organic molecules (coformers) to create novel materials with tailored optical or electronic properties.

The formation of liquid crystals, leveraging the self-assembly tendencies imparted by the long alkyl chain.

The development of host-guest complexes where the thioxanthone derivative encapsulates smaller molecules, potentially for sensing or controlled release applications.

The interplay between the aromatic core and the flexible alkyl chain makes this compound a particularly interesting building block for creating ordered supramolecular architectures.

Integration into Next-Generation Photo-responsive and Smart Materials Systems

Smart materials, which respond to external stimuli like light, temperature, or pH, are at the forefront of materials science. rsc.orgnih.gov Photo-responsive materials, in particular, offer precise spatiotemporal control, making them ideal for applications ranging from drug delivery to optical data storage. nih.govunina.it Thioxanthones are excellent candidates for integration into such systems due to their inherent photochemical activity. researchgate.net

Thioxanthone and its derivatives are recognized as highly effective electron acceptor compounds and triplet photosensitizers, making them valuable in a variety of applications. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Thioxanthone derivatives have been synthesized for use as emitters in OLEDs, including those based on the thermally activated delayed fluorescence (TADF) mechanism, which can achieve near-100% internal quantum efficiency. researchgate.net

Photocatalysis: As robust photosensitizers, thioxanthones can initiate a wide range of chemical transformations using light, contributing to green chemistry protocols. researchgate.net

Photoresponsive Polymers and Hydrogels: The incorporation of photo-responsive molecules like thioxanthones into polymer backbones or as pendants can create materials that change their shape, solubility, or mechanical properties upon exposure to light. nih.gov

The dodecyl chain of this compound enhances its compatibility with polymer matrices and can be used to control its dispersion and aggregation within a material. Future work will focus on integrating this compound into advanced systems such as self-healing polymers, light-activated sensors, and dynamic hydrogels for tissue engineering. nih.gov

Considerations for the Circular Economy in Thioxanthone-Related Chemical Research

The principles of a circular economy—eliminating waste, circulating products and materials, and regenerating nature—are becoming increasingly central to chemical research. hbm4eu.eufrontiersin.org This paradigm shifts away from the linear "take-make-dispose" model toward a more sustainable and restorative approach. frontiersin.org

In the context of this compound and related compounds, a circular economy framework involves several key considerations:

Green Synthesis: As discussed in section 9.1, utilizing sustainable synthetic routes that minimize waste, avoid hazardous reagents, and use renewable energy sources (like visible light) is paramount. organic-chemistry.orgfrontiersin.org

Design for Durability and Recyclability: When this compound is incorporated into products like polymers or electronic devices, the design should facilitate durability, repair, and eventual recovery of the chemical components. hbm4eu.eu

Renewable Feedstocks: Research into sourcing the precursors for thioxanthone synthesis from biomass or other renewable sources instead of petrochemicals will be a critical future step.

Minimizing Hazard: The circular economy model emphasizes avoiding risks to human health and the environment by reducing the use of hazardous chemicals throughout a product's life cycle. frontiersin.org This includes understanding the lifecycle and potential environmental fate of thioxanthone derivatives.

By integrating these principles from the initial design and synthesis stages, the chemical community can ensure that advanced materials based on this compound contribute positively to a sustainable future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Dodecyl-9H-thioxanthen-9-one, and how can purity be validated?

  • Methodology : Cyclization of halogenated arylthio precursors is a common strategy for thioxanthenone derivatives. For example, 1-chloro-7-methoxy-9H-thioxanthen-9-one was synthesized via cyclization of 2-chloro-6-(4-methoxyphenylthio)-benzonitrile in a one-pot reaction with 60% yield . For 2-dodecyl derivatives, analogous methods using dodecyl-substituted precursors and Pd-catalyzed coupling may apply. Purity validation requires HPLC with UV detection (λ ~350 nm for thioxanthenones) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic techniques are most effective for characterizing thioxanthenone derivatives?

  • Methodology :

  • X-ray crystallography : Resolves molecular geometry, including planarity of the thioxanthenone core and substituent orientation. For example, hycanthone methanesulfonate’s structure was confirmed via X-ray diffraction .
  • Optically Detected Magnetic Resonance (ODMR) : Probes triplet-state dynamics, such as sublevel-specific radiative decay mechanisms in 9H-thioxanthen-9-one derivatives .
  • UV-Vis and Phosphorescence Spectroscopy : Identifies π→π* and n→π* transitions, with alkyl substituents influencing λmax and quantum yields .

Q. What safety protocols are critical when handling alkyl-substituted thioxanthenones?

  • Methodology : Follow GHS guidelines for thioxanthenones, including:

  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : Immediate decontamination with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of thioxanthenone derivatives with enhanced antitumor activity?

  • Methodology :

  • Comparative Molecular Field Analysis (CoMFA) : Correlates steric/electrostatic fields and log P with biological activity. For Panc03 tumor inhibition, CoMFA models using rms-fit alignment showed cross-validated r² >0.6, with steric/electrostatic contributions (~42% each) outweighing hydrophobicity (~16%) .
  • Alignment Strategies : RMS-fit alignment outperforms SEAL (steric/electrostatic alignment) for lattice consistency in thioxanthenone derivatives .
    • Data Contradictions : Discrepancies between crystallographic (planar N(1)) and PM3-optimized (trigonal-pyramidal N(1)) geometries in hycanthone highlight the need for hybrid experimental/computational validation .

Q. What metabolic pathways and reactive intermediates are associated with alkyl-substituted thioxanthenones?

  • Methodology :

  • In vitro metabolism studies : Rat and human liver microsomes reveal regioselective oxidation at alkyl chains (e.g., isopropyl→epoxide in 2-ITX) and sulfur atoms. Epoxide metabolites (e.g., M7 in 2-ITX) are hydrolyzed to diols (M8) .
  • LC/UV-MS : Identifies polar metabolites (M1–M8) with m/z shifts corresponding to hydroxylation (+16 Da) or epoxidation (+16 Da) .
    • Toxicological Implications : Epoxide intermediates may bind covalently to proteins/DNA, necessitating genotoxicity assays (e.g., Ames test) for risk assessment .

Q. How do alkyl chain length and substitution patterns influence the photophysical properties of thioxanthenones?

  • Methodology :

  • Time-Resolved Phosphorescence : Measures triplet-state lifetimes (τ), which increase with bulky substituents (e.g., dodecyl) due to reduced non-radiative decay .
  • Theoretical Calculations : PM3 or AM1 methods optimize geometries and atomic charges, while ab initio calculations (e.g., DFT) predict frontier molecular orbital energies (HOMO/LUMO gaps) .
    • Contradictions : Longer alkyl chains (e.g., dodecyl) may enhance lipophilicity (log P >5) but reduce aqueous solubility, complicating formulation for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.